molecular formula C14H10ClFO2 B1350875 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 590360-21-7

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde

Cat. No. B1350875
M. Wt: 264.68 g/mol
InChI Key: VQGLLNFLRDGROY-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CFBOB) is an organic compound with the molecular formula C14H10ClFO2 . It has a molecular weight of 264.68 g/mol.


Molecular Structure Analysis

The InChI code for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is 1S/C14H10ClFO2/c15-12-5-6-14 (11 (7-12)8-17)18-9-10-3-1-2-4-13 (10)16/h1-8H,9H2 . This indicates that the molecule consists of 14 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and more are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzimidazole Derivatives : The preparation of new 2-(α-fluorobenzyl)benzimidazole derivatives, where fluorination is carried out from benzylic alcohols using 2-chloro-1,1,2-trifluorotriethylamine reagent, indicates a use in synthesizing fluorine-containing compounds. This process is influenced by the nature of the substituents, demonstrating the compound's role in creating diverse chemical structures (Hida et al., 1995).

  • Antimicrobial Additives in Oils and Fuels : The synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes using chloro(bromo)-substituted benzaldehydes, including 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, has been developed for use as antimicrobial additives in lubricating oils and fuels. This shows the compound's potential in enhancing the antimicrobial properties of industrial products (Talybov et al., 2022).

Radiopharmaceutical Synthesis

  • Fluorine-18 Substituted Aromatic Aldehydes : This compound is useful in the synthesis of [18F]fluoroaromatic aldehydes. These radiolabelled fluorinated aldehydes are key intermediates in creating new radiopharmaceuticals, such as fluorotroprapride and fluorodexetimide, showing its significance in medical imaging and diagnostics [(Lemaire et al., 1992)](https://consensus.app/papers/synthesis-fluorine18-substituted-aldehydes-benzyl-lemaire/5ef9d45d2edb58b7823680972d0c3662/?utm_source=chatgpt).
  • Preparation of PET Radiotracers : The synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, involves this compound. This demonstrates its application in creating positron emission tomography (PET) radiotracers, which are crucial in medical diagnostics (Mäding et al., 2006).

Anticancer Research

  • Anticancer Activity in HL-60 Cells : A series of benzyloxybenzaldehyde derivatives, including 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, were tested against the HL-60 cell line for anticancer activity. This indicates the compound's potential in the development of novel anticancer therapies (Lin et al., 2005).

Future Directions

The future directions for the use and study of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde are not specified in the available resources. Its potential applications would depend on its chemical properties and reactivity. It could potentially be used in the synthesis of other organic compounds or studied for its interactions with biological systems .

properties

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGLLNFLRDGROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397436
Record name 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde

CAS RN

590360-21-7
Record name 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Chetty - 2019 - ukzn-dspace.ukzn.ac.za
Proteases play an intricate role in the numerous functions of a living organism. Proteases are responsible for the cleavage of proteins into smaller fragments by catalysing the hydrolysis …
Number of citations: 2 ukzn-dspace.ukzn.ac.za

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